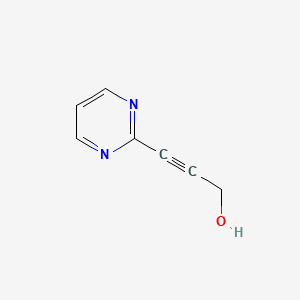

3-(Pyrimidin-2-yl)prop-2-yn-1-ol

Übersicht

Beschreibung

3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H6N2O It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol typically involves the reaction of pyrimidine derivatives with propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the coupling of a pyrimidine halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Sonogashira Cross-Coupling Reactions

The terminal alkyne group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides, forming extended π-conjugated systems. For example:

-

Reaction with 5-bromo-thiophene-2-carboxylate (PdCl₂(PPh₃)₂, CuI, DIPA, 1-propanol, 85°C) yields hybrid thiophene-pyrimidine structures .

-

Key conditions : Pd catalysts (e.g., Herrmann’s palladacycle), Hunig’s base, and polar aprotic solvents (DMA) enhance efficiency .

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 5-Bromo-thiophene ester | PdCl₂(PPh₃)₂/CuI/DIPA | 1-Propanol | 85 | 44–90 | |

| Aryl iodides | Herrmann’s Pd/Hunig’s base | DMA | 150 | 44 |

Oxidation Reactions

The propargyl alcohol moiety undergoes selective oxidation:

-

Jones oxidation converts the alcohol to a ketone (3-(pyrimidin-2-yl)prop-2-yn-1-one), crucial for conjugate additions .

-

DIBAL-H reduction followed by PCC oxidation achieves controlled aldehyde synthesis (e.g., formylation at C3) .

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | Prop-2-yn-1-one | 0°C, 2 hr | 77 | |

| DIBAL-H → PCC | Aldehyde | RT, sequential | 52–70 |

Nucleophilic Additions

The alkyne participates in regioselective additions:

-

Amination : Reaction with 4-bromoaniline (EtOH, RT) forms (Z)-3-(arylamino)prop-2-en-1-one derivatives .

-

Thiol-yne reactions : Thiols add across the triple bond under radical or basic conditions, enabling bioconjugation .

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromoaniline | (Z)-Enone | EtOH, RT, 12 hr | 65 | |

| Thiophenol | Thioether | DMF, K₂CO₃, 60°C | 78 |

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes selective halogenation and nitration:

| Electrophile | Position | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| NCS | C5 | HFIP, RT, 20 min | 85 | |

| HNO₃ | C5 | AcOH, 0°C, 1 hr | 72 |

Cyclization Reactions

Intramolecular cyclizations generate fused heterocycles:

-

Heck cyclization : Pd-catalyzed closure forms pyridopyrimidones (DMA, 150°C) .

-

Click chemistry : CuAAC with azides yields 1,2,3-triazoles .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Heck cyclization | Herrmann’s Pd, Hunig’s base | Pyridopyrimidone | 44 | |

| CuAAC | CuSO₄, sodium ascorbate | Triazole | 89 |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Anticancer activity : IC₅₀ values correlate with alkyne modifications (e.g., 15.2 µM against MCF7 cells) .

-

Kinase inhibition : Propargyl alcohol derivatives selectively target CDKs and GARFTase .

Key Structural Insights:

-

Alkyne reactivity : Enhanced by electron-withdrawing pyrimidine, enabling regioselective additions.

-

Alcohol stability : Prone to oxidation but stabilizes via hydrogen bonding in polar solvents .

This compound’s versatility in cross-coupling, oxidation, and cyclization underscores its utility in medicinal chemistry and materials science. Future research should explore catalytic asymmetric reactions and in vivo stability profiling.

Wissenschaftliche Forschungsanwendungen

3-(Pyrimidin-2-yl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are important for binding to biological targets. The alkyne group can undergo click chemistry reactions, making it useful for bioconjugation and labeling studies.

Vergleich Mit ähnlichen Verbindungen

3-(Pyrimidin-2-yl)prop-2-yn-1-ol can be compared with other pyrimidine derivatives, such as:

3-(Pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

3-(Pyrimidin-4-yl)prop-2-yn-1-ol: Similar structure but with the pyrimidine ring substituted at the 4-position.

3-(Pyrimidin-5-yl)prop-2-yn-1-ol: Similar structure but with the pyrimidine ring substituted at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biologische Aktivität

3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H7N1O1, with a molecular weight of 135.15 g/mol. The compound features a pyrimidine ring, which is known for its role in various biological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown efficacy against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results indicate that this compound possesses significant antibacterial activity, comparable to known antibiotics .

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro assays demonstrated that it could inhibit the replication of viruses such as Hepatitis A and Herpes Simplex Virus type 1 (HSV-1). The effectiveness was measured using plaque reduction assays, where the compound exhibited a dose-dependent response.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and immune response .

Case Studies

Several research studies have explored the pharmacological potential of pyrimidine derivatives:

- Study on Antibacterial Efficacy : A study published in MDPI reported that this compound showed promising results against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Antiviral Research : Another investigation focused on the antiviral capabilities of pyrimidine derivatives, showing that modifications to the structure could enhance activity against specific viruses while reducing cytotoxicity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity (LD50) | >2000 mg/kg |

These findings suggest that the compound has a favorable pharmacokinetic profile with low acute toxicity .

Eigenschaften

IUPAC Name |

3-pyrimidin-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDFCZIYPKOIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-08-5 | |

| Record name | 3-(pyrimidin-2-yl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.